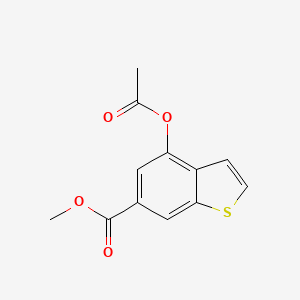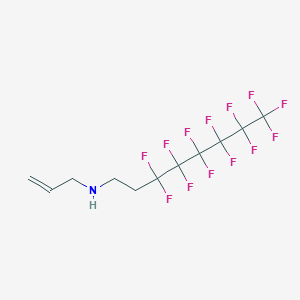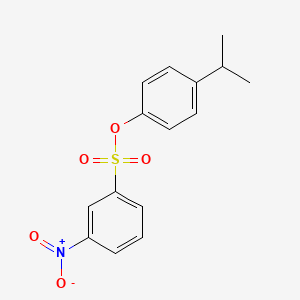
(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate is an organic compound that features a benzene ring substituted with a propan-2-yl group and a nitrobenzenesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate typically involves a multi-step process. One common method includes the nitration of 4-propan-2-ylphenyl benzene followed by sulfonation. The nitration step involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group. The sulfonation step involves reacting the nitrobenzene derivative with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The sulfonate group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and catalysts like palladium on carbon.
Reduction: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups depending on the nucleophile used .
科学的研究の応用
(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of (4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interactions with various molecular pathways .
類似化合物との比較
Similar Compounds
- Sodium 3-nitrobenzenesulfonate
- 4-Nitrobenzenesulfonic acid
- Methyl 4-nitrobenzenesulfonate
- p-Toluenesulfonyl chloride
Uniqueness
(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate is unique due to the presence of both a propan-2-yl group and a nitrobenzenesulfonate group. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in research and industry .
特性
CAS番号 |
25238-15-7 |
|---|---|
分子式 |
C15H15NO5S |
分子量 |
321.3 g/mol |
IUPAC名 |
(4-propan-2-ylphenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C15H15NO5S/c1-11(2)12-6-8-14(9-7-12)21-22(19,20)15-5-3-4-13(10-15)16(17)18/h3-11H,1-2H3 |
InChIキー |
VFJZEFREJOAXDO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



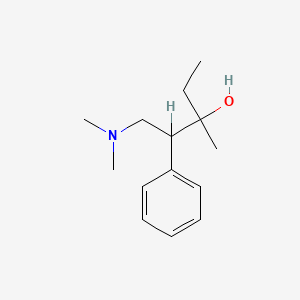
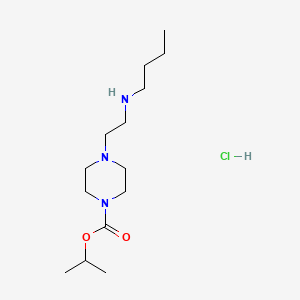
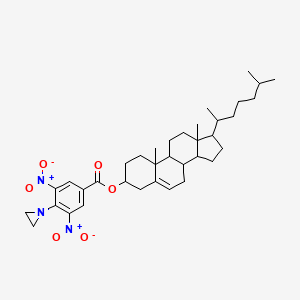
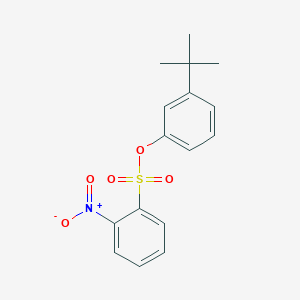
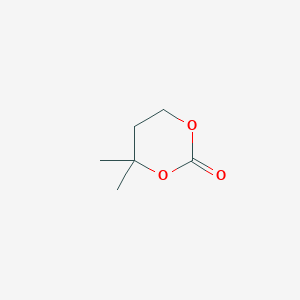
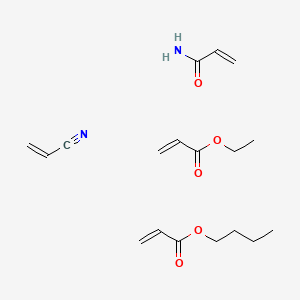
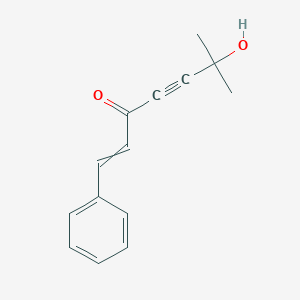
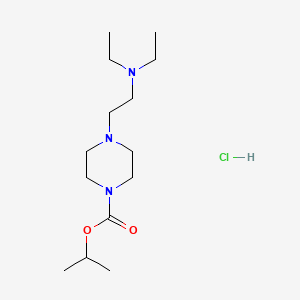
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)

